3-epi-alpha-Amyrin

Descripción general

Descripción

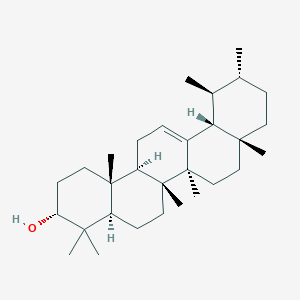

3-epi-α-Amyrin is a natural chemical compound of the triterpene class. It is a pentacyclic triterpenol widely distributed in nature and has been isolated from a variety of plant sources such as epicuticular wax .

Synthesis Analysis

The synthesis of α- and β-amyrin was accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid . The procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction . Both α-amyrin and β-amyrin can be synthesized by two multifunctional OSCs, but the yields for the two products differ greatly .

Molecular Structure Analysis

A methodology to determine the structural arrangement of low crystallinity molecules, such as α- and β-amyrin, has been developed . The study compiles three different types of analyses: stabilization energy, structural arrangement, and spectroscopy . The molecular formula of 3-epi-α-Amyrin is C30H50O .

Physical And Chemical Properties Analysis

3-epi-α-Amyrin is a solid, white to off-white compound . Its molecular formula is C30H50O, and it has an average mass of 426.717 Da .

Aplicaciones Científicas De Investigación

Phytochemical Isolation and Analysis

A study by Hérnández-Vázquez et al. (2010) developed an efficient method for isolating phytochemicals from medicinal plants and resins, focusing on the extraction and analysis of triterpenes including α-amyrin, 3-epi-lupeol, and β-amyrin. This method involves qualitative detection, efficient extraction, and quantitative analysis, highlighting the importance of α-amyrin in phytochemical research.

Anti-Inflammatory Properties

Medeiros et al. (2007) investigated the mechanisms of alpha-amyrin, a pentacyclic triterpene, in inhibiting skin inflammation induced by phorbol ester in mice. The study revealed that alpha-amyrin inhibits inflammation by suppressing prostaglandin E2 levels, COX-2 expression, and NF-kappaB activation, suggesting its potential as a topical agent for managing inflammatory diseases (Medeiros et al., 2007).

Enhanced Production in Engineered Organisms

Yu et al. (2018) demonstrated the efficient production of α-amyrin in engineered Saccharomyces cerevisiae, addressing the challenge of low natural productivity. This approach utilizes modified α-amyrin synthases for improved yield, offering a sustainable method for commercial α-amyrin production from renewable materials (Yu et al., 2018).

Anti-Adipogenic Effects

Melo et al. (2019) explored the anti-obesity effects of α, β-Amyrin in 3T3-L1 murine adipocytes, showing its potential in suppressing adipocyte differentiation. This was achieved by downregulating key transcription factors involved in adipogenesis, indicating α, β-Amyrin's role in modulating lipid and carbohydrate metabolism (Melo et al., 2019).

Pharmacokinetics and Metabolism

Moreira et al. (2013) studied the enzymatic kinetics of alpha and beta amyrin, revealing insights into their metabolism. This information is crucial for understanding the efficacy and safety of these compounds as potential drugs (Moreira et al., 2013).

Synthesis and Inhibition of COX-2 and NF-kB Activation

Romero-Estrada et al. (2022) synthesized novel 3-seco-A derivatives of α-amyrin and 3-epilupeol, evaluating their capacity to inhibit inflammation. The study highlighted their effectiveness in inhibiting NO, IL-6, TNF-α secretion, and NF-κB activation, indicating their potential as NF-κB and COX-2 inhibitors (Romero-Estrada et al., 2022).

Mecanismo De Acción

Target of Action

3-epi-alpha-Amyrin is a pentacyclic triterpenoid compound . The primary targets of this compound are believed to be related to metabolic disorders, specifically blood sugar levels and lipid profiles . It has been shown to have significant effects on blood glucose, total cholesterol, and serum triglycerides .

Mode of Action

This compound interacts with its targets by exerting antihyperglycemic and hypolipidemic effects . It has been shown to significantly reduce streptozotocin (STZ)-induced increases in blood glucose, total cholesterol, and serum triglycerides . Moreover, it effectively reduces elevated plasma glucose levels during the oral glucose tolerance test .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to glucose metabolism and lipid regulation . It appears to influence the ERK and GSK-3β signaling pathways , which play crucial roles in various cellular processes, including glucose metabolism and lipid regulation .

Pharmacokinetics

It is known that the compound has oral activity This suggests that it can be absorbed through the digestive tract and distributed throughout the body to exert its effects

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antihyperglycemic and hypolipidemic effects . It has been shown to reduce blood glucose levels, total cholesterol, and serum triglycerides in STZ-induced diabetic mice . Additionally, it has been shown to preserve beta cell integrity, as evidenced by plasma insulin levels and histopathological analysis of the pancreas .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, diet can significantly impact its efficacy. In a study, mice fed a high-fat diet and treated with this compound showed a significant reduction in serum total cholesterol and triglycerides . This suggests that dietary factors can modulate the compound’s action, efficacy, and stability.

Safety and Hazards

Propiedades

IUPAC Name |

(3R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h9,19-20,22-25,31H,10-18H2,1-8H3/t19-,20+,22+,23-,24-,25+,27-,28+,29-,30-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLPMRQHCOLESF-ACUMZOKISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317410 | |

| Record name | 3-epi-α-Amyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5937-48-4 | |

| Record name | 3-epi-α-Amyrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5937-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-epi-α-Amyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2828199.png)

![(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate](/img/structure/B2828200.png)

![N-[4-(5-Azaspiro[2.3]hexane-5-carbonyl)phenyl]prop-2-enamide](/img/structure/B2828203.png)

![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2828205.png)

![N-[1-(furan-2-yl)propan-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2828207.png)

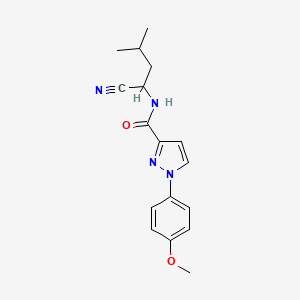

![2-[(3-chloro-2-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2828209.png)

![2-Methyl-4-[4-(prop-2-en-1-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2828210.png)

![methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2828214.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-propylurea](/img/structure/B2828216.png)